3-aminonaphthalen-2-ol hydrobromide
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Overview
Description
3-Aminonaphthalen-2-ol hydrobromide: is a chemical compound derived from the naphthalene structure. It is a hydroxylated derivative of naphthalene, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the naphthalene ring. This compound is known for its photophysical properties, such as luminescence and fluorescence, making it suitable for various applications in organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminonaphthalen-2-ol can be synthesized from aminophenol and an electron donor such as formaldehyde, acetaldehyde, or paraformaldehyde. The reaction products are condensation products of 3-aminonaphthalen-2-ol with the respective formaldehyde, acetaldehyde, or paraformaldehyde. These reactions are most efficient in the presence of a base such as sodium methoxide, potassium tert-butoxide, or triethylamine .
Industrial Production Methods: Industrial production methods for 3-aminonaphthalen-2-ol hydrobromide typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Aminonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, sulfonyl chlorides, or alkylating agents.
Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 3-Aminonaphthalen-2-ol hydrobromide is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and materials with specific photophysical properties .
Biology and Medicine: In biological research, this compound is used as a fluorescent probe for studying various biological processes. Its luminescent properties make it useful in imaging and diagnostic applications .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent luminescent properties .
Mechanism of Action
The mechanism by which 3-aminonaphthalen-2-ol hydrobromide exerts its effects is primarily related to its ability to interact with light. The compound absorbs light and re-emits it as luminescence or fluorescence. This property is utilized in various applications, including imaging and electronic devices. The molecular targets and pathways involved in these processes are related to the electronic structure of the naphthalene ring and the presence of the amino and hydroxyl groups .
Comparison with Similar Compounds
- 2-Aminonaphthalen-1-ol
- 1-Aminonaphthalen-2-ol
- 2-Amino-3-naphthol
Comparison: 3-Aminonaphthalen-2-ol hydrobromide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct photophysical properties. Compared to similar compounds, it often exhibits different luminescence and fluorescence characteristics, making it particularly valuable in applications requiring specific light-emitting properties .
Properties
IUPAC Name |
3-aminonaphthalen-2-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-6,12H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSOGKPSBKQQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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